Researchers have utilized Bromocyclohexane to study the ionization energies of these two isomers using a technique called vacuum ultraviolet mass-analyzed threshold ionization spectroscopy []. This technique allows for the precise measurement of the minimum energy required to remove an electron from a molecule. By comparing the ionization energies of the equatorial and axial conformations, researchers gain insights into the subtle differences in their electronic structures and stabilities [].
While the study of conformational isomers remains the primary application of Bromocyclohexane in scientific research, limited studies suggest other potential uses:
Bromocyclohexane is an organic compound with the molecular formula C₆H₁₁Br, commonly known as cyclohexyl bromide. It is a colorless to light yellow liquid with a boiling point of approximately 166-167 °C and a density of 1.324 g/mL at 25 °C . This compound is classified as a secondary alkyl halide, which means that the bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Bromocyclohexane exhibits moderate solubility in organic solvents such as ethanol, ether, and acetone but is insoluble in water .
Bromocyclohexane is a flammable liquid (flash point 62 °C) and can irritate the skin, eyes, and respiratory system. It is also considered a suspected carcinogen. Here are some safety precautions to consider:
Bromocyclohexane can be synthesized through several methods:
Studies involving bromocyclohexane often focus on its interactions with other chemical species. For instance:
Bromocyclohexane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
Cyclobutane | C₄H₈ | A cyclic alkane that does not contain halogens; smaller ring structure. |
1-Bromopropane | C₃H₇Br | A primary alkyl halide; more reactive towards nucleophilic substitution than secondary halides like bromocyclohexane. |
1-Bromo-2-methylpropane | C₅H₁₁Br | Contains branching; differs in reactivity patterns compared to bromocyclohexane due to steric effects. |
1-Bromobutane | C₄H₉Br | Another primary alkyl halide; exhibits different physical properties and reactivity compared to bromocyclohexane. |
Bromocyclohexane's unique feature lies in its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary alkyl halides.
Irritant